molecular formula C11H16 B8581809 Tricyclo[5.3.1.03,8]undec-2-ene CAS No. 57234-56-7

Tricyclo[5.3.1.03,8]undec-2-ene

Cat. No. B8581809
Key on ui cas rn: 57234-56-7
M. Wt: 148.24 g/mol
InChI Key: JYKCHVGFVOCYJN-UHFFFAOYSA-N
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Patent
US04038333

Procedure details

To a solution of 8.22 g (36 millimoles) of 3-bromo-4-homoisotwistane in 20 ml of dry toluene was added 1.4 g (36 millimoles) of sodium amide, and the mixture was stirred for 2 hours under reflux of toluene. After completion of the reaction, the reaction mixture was filtered and the filtrate was fractionally distilled to give 2.75 g (52% yield) of colorless tricyclo[5.3.1.03,8 ]undec-2-ene (boiling point of 90° to 92° C/19 mm Hg). Elementary Analysis Values:
[Compound]
Name
3-bromo-4-homoisotwistane
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH:3]12[CH2:9][CH:5]3[CH:6]([CH2:7][CH2:8]1)[C:5]([CH2:8][CH2:3][CH2:4]3)=[CH:4]2 |f:0.1|

Inputs

Step One
Name
3-bromo-4-homoisotwistane
Quantity
8.22 g
Type
reactant
Smiles
Name
Quantity
1.4 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was fractionally distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C12C=C3CCCC(C3CC1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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